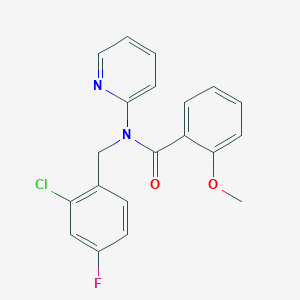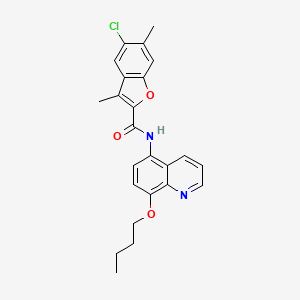
N-(2-chloro-4-fluorobenzyl)-2-methoxy-N-(pyridin-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-4-fluorobenzyl)-2-méthoxy-N-(pyridin-2-yl)benzamide est un composé chimique avec une formule moléculaire de C20H16ClFN2O2 Ce composé est caractérisé par la présence d'un noyau benzamide, substitué par un groupe 2-chloro-4-fluorobenzyl, un groupe 2-méthoxy et un groupe pyridin-2-yl
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-(2-chloro-4-fluorobenzyl)-2-méthoxy-N-(pyridin-2-yl)benzamide implique généralement un processus en plusieurs étapes. Une méthode courante comprend les étapes suivantes :
Formation du noyau benzamide : Le noyau benzamide peut être synthétisé en faisant réagir l'acide 2-méthoxybenzoïque avec du chlorure de thionyle pour former le chlorure d'acide correspondant, qui est ensuite mis à réagir avec la 2-aminopyridine pour former le benzamide.
Introduction du groupe 2-chloro-4-fluorobenzyl : Le benzamide est ensuite mis à réagir avec le chlorure de 2-chloro-4-fluorobenzyl en présence d'une base telle que la triéthylamine pour introduire le groupe 2-chloro-4-fluorobenzyl.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement l'optimisation des voies de synthèse décrites ci-dessus afin d'augmenter le rendement et la pureté. Cela pourrait inclure l'utilisation d'équipements de synthèse automatisés, le criblage à haut débit des conditions de réaction et des techniques de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
N-(2-chloro-4-fluorobenzyl)-2-méthoxy-N-(pyridin-2-yl)benzamide peut subir divers types de réactions chimiques, notamment :
Réactions de substitution : Les substituants chloro et fluoro du groupe benzyle peuvent participer à des réactions de substitution nucléophile.
Réactions d'oxydation et de réduction : Le composé peut subir des réactions d'oxydation et de réduction, en particulier au niveau des groupes méthoxy et pyridinyl.
Hydrolyse : La liaison amide peut être hydrolysée en milieu acide ou basique pour donner l'acide carboxylique et l'amine correspondants.
Réactifs et conditions courants
Réactions de substitution : Les réactifs courants comprennent les nucléophiles tels que les amines ou les thiols, souvent en milieu basique.
Réactions d'oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.
Réactions de réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont couramment utilisés.
Hydrolyse : Un milieu acide (par exemple, l'acide chlorhydrique) ou un milieu basique (par exemple, l'hydroxyde de sodium) peuvent être utilisés.
Produits majeurs
Les produits majeurs formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, la substitution nucléophile peut produire divers dérivés substitués, tandis que l'hydrolyse donnera l'acide carboxylique et l'amine correspondants.
Applications de la recherche scientifique
N-(2-chloro-4-fluorobenzyl)-2-méthoxy-N-(pyridin-2-yl)benzamide a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules plus complexes, en particulier dans le développement de produits pharmaceutiques et agrochimiques.
Biologie : Le composé peut être utilisé dans des études d'inhibition enzymatique et de liaison aux récepteurs en raison de sa capacité à interagir avec les macromolécules biologiques.
Industrie : Le composé peut être utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques, tels que les polymères ou les revêtements.
Mécanisme d'action
Le mécanisme d'action de N-(2-chloro-4-fluorobenzyl)-2-méthoxy-N-(pyridin-2-yl)benzamide implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d'autres protéines. Le composé peut agir comme un inhibiteur ou un activateur, selon la cible spécifique et la nature de l'interaction. Les voies impliquées peuvent inclure la transduction du signal, les voies métaboliques ou la régulation de l'expression des gènes.
Applications De Recherche Scientifique
N-[(2-Chloro-4-fluorophenyl)methyl]-2-methoxy-N-(pyridin-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Mécanisme D'action
The mechanism of action of N-[(2-chloro-4-fluorophenyl)methyl]-2-methoxy-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
N-(2-chloro-4-fluorobenzyl)-4-méthoxy-N-(2-pyridin-2-yl)benzamide : Ce composé a une structure similaire, mais il possède un groupe méthoxy en position 4 au lieu de la position 2.
5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-méthylsulfamoyl)benzamide : Ce composé possède un noyau benzamide similaire, mais des substituants différents.
Unicité
N-(2-chloro-4-fluorobenzyl)-2-méthoxy-N-(pyridin-2-yl)benzamide est unique en raison de la combinaison spécifique de substituants sur le noyau benzamide. Cette structure unique peut entraîner des propriétés chimiques et biologiques distinctes, ce qui la rend précieuse pour des applications spécifiques dans la recherche et l'industrie.
Propriétés
Formule moléculaire |
C20H16ClFN2O2 |
|---|---|
Poids moléculaire |
370.8 g/mol |
Nom IUPAC |
N-[(2-chloro-4-fluorophenyl)methyl]-2-methoxy-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C20H16ClFN2O2/c1-26-18-7-3-2-6-16(18)20(25)24(19-8-4-5-11-23-19)13-14-9-10-15(22)12-17(14)21/h2-12H,13H2,1H3 |
Clé InChI |
UPRWNBBJDXNJBY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C(=O)N(CC2=C(C=C(C=C2)F)Cl)C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-bromo-2-methylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11313098.png)
![N-(3-fluorophenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide](/img/structure/B11313100.png)
![2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11313104.png)
![N-(4-ethoxyphenyl)-2-{2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11313106.png)
![2-{2-[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B11313108.png)
![2-{[3-(2-carboxyethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoic acid](/img/structure/B11313118.png)
![2-Acetyl-3,5-dimethylphenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11313122.png)
![N-({trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-L-isoleucine](/img/structure/B11313126.png)
![N-(3-chlorobenzyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide](/img/structure/B11313130.png)
![N-(4-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11313135.png)

![5-{[(4-hydroxyphenyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11313141.png)
![N,N-dibenzyl-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzenesulfonamide](/img/structure/B11313166.png)
![N-(3-chloro-2-fluorophenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11313169.png)
